molecular formula C11H15N5 B259389 N-benzyl-1-propyl-1H-tetrazol-5-amine

N-benzyl-1-propyl-1H-tetrazol-5-amine

Cat. No. B259389
M. Wt: 217.27 g/mol
InChI Key: IRQPJGPINWFQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-propyl-1H-tetrazol-5-amine, also known as BPTA, is a tetrazole derivative that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical properties that make it a useful tool for investigating various biological processes. In

Scientific Research Applications

N-benzyl-1-propyl-1H-tetrazol-5-amine has been used extensively in scientific research for its ability to modulate the activity of certain enzymes and receptors. It has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. This compound has also been shown to activate the G protein-coupled receptor GPR55, which is involved in various physiological processes such as pain sensation and immune system function. Additionally, this compound has been used as a tool to investigate the role of cAMP signaling in various biological processes, including inflammation, neuroprotection, and cancer.

Mechanism of Action

N-benzyl-1-propyl-1H-tetrazol-5-amine exerts its effects through a variety of mechanisms, including the inhibition of PDE4 activity and the activation of GPR55. PDE4 is an enzyme that hydrolyzes cAMP, a key signaling molecule in cells. By inhibiting PDE4, this compound increases cAMP levels, which can lead to a variety of downstream effects, including the activation of protein kinase A (PKA) and the regulation of gene expression. The activation of GPR55 by this compound leads to the activation of various intracellular signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages and microglia. This compound has also been shown to have neuroprotective effects in vitro and in vivo, possibly through the regulation of cAMP signaling. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, possibly through the activation of the PI3K/AKT pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-1-propyl-1H-tetrazol-5-amine in lab experiments is its ability to selectively modulate the activity of PDE4 and GPR55, without affecting other signaling pathways. This allows researchers to investigate the specific role of cAMP signaling in various biological processes. Additionally, this compound has a high purity and can be easily synthesized in large quantities. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-benzyl-1-propyl-1H-tetrazol-5-amine. One area of interest is the role of cAMP signaling in cancer progression, and whether this compound can be used as a therapeutic agent for cancer treatment. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound, particularly with regards to its effects on GPR55 signaling. Finally, there is a need for more in vivo studies to investigate the potential therapeutic applications of this compound in various disease models.

Synthesis Methods

N-benzyl-1-propyl-1H-tetrazol-5-amine can be synthesized using a variety of methods, including the reaction of benzyl bromide with propylamine, followed by the addition of sodium azide and subsequent reduction with hydrogen gas. This method yields a high purity product that can be further purified using column chromatography. Other methods of synthesis include the use of copper catalysts and the reaction of benzylamine with propionyl chloride, followed by the addition of sodium azide.

properties

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

N-benzyl-1-propyltetrazol-5-amine

InChI

InChI=1S/C11H15N5/c1-2-8-16-11(13-14-15-16)12-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,12,13,15)

InChI Key

IRQPJGPINWFQEX-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=N1)NCC2=CC=CC=C2

Canonical SMILES

CCCN1C(=NN=N1)NCC2=CC=CC=C2

Origin of Product

United States

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